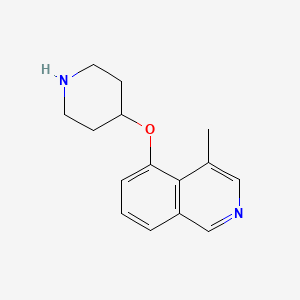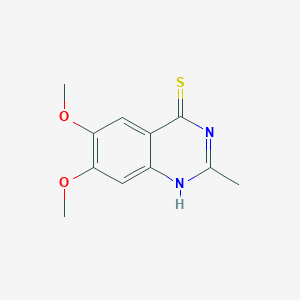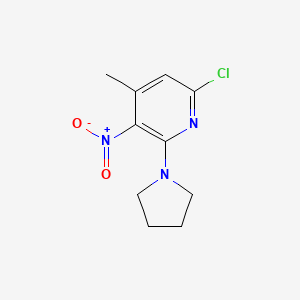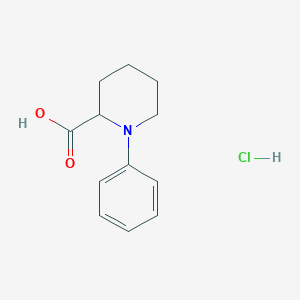
1-methyl-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-phenylquinolin-2(1H)-one is a heterocyclic compound with a quinoline backbone. It is known for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. The compound’s structure consists of a quinoline ring substituted with a methyl group at the 1-position and a phenyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-phenylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1-methyl-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
科学的研究の応用
1-methyl-4-phenylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, particularly cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-methyl-4-phenylquinolin-2(1H)-one in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. It may also interact with DNA, causing disruption of DNA synthesis and function.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of 1-methyl-4-phenylquinolin-2(1H)-one, known for its anti-malarial properties.
4-phenylquinoline: Similar structure but lacks the methyl group at the 1-position.
1-methylquinoline: Similar structure but lacks the phenyl group at the 4-position.
Uniqueness
This compound is unique due to the presence of both the methyl and phenyl groups, which can enhance its biological activity and specificity. This dual substitution pattern can lead to improved pharmacokinetic properties and increased potency in medicinal applications.
特性
CAS番号 |
5139-04-8 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
1-methyl-4-phenylquinolin-2-one |
InChI |
InChI=1S/C16H13NO/c1-17-15-10-6-5-9-13(15)14(11-16(17)18)12-7-3-2-4-8-12/h2-11H,1H3 |
InChIキー |
QFSAWBIUJQQETK-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















